![molecular formula C17H18N2O3 B5228952 N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide](/img/structure/B5228952.png)
N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide
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Description
N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide is a compound of interest within the field of organic chemistry due to its unique structure and potential applications. This compound is related to other benzamide derivatives that have been explored for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where aminophenols are acylated with acyl chlorides in suitable solvents like THF (tetrahydrofuran) to yield the desired benzamide compounds. Such processes are characterized by the formation of intermediate products, which are then further reacted to achieve the final compound. Techniques like ¹H NMR, ¹³C NMR, and elemental analysis are commonly employed to characterize the synthesized compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed through single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. These analyses reveal insights into the compound's geometry, including bond lengths, bond angles, and dihedral angles, highlighting the influence of intermolecular interactions such as dimerization and crystal packing on the molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including radioiodination, which has been explored for the improvement of melanoma-imaging agents. Such studies evaluate the optimal chemical structure for specific applications, indicating the versatility and reactivity of these compounds (Mohammed et al., 1997).
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-9-14(7-8-16(11)18-12(2)20)19-17(21)13-5-4-6-15(10-13)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZSXHVUWNTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide |
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